(R)-2-mercaptopropanoic acid

Descripción general

Descripción

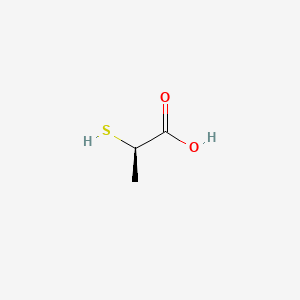

®-2-Mercaptopropanoic acid, also known as ®-thiolactic acid, is an organic compound with the molecular formula C3H6O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) attached to a central carbon atom. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-2-Mercaptopropanoic acid can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropanoic acid with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows:

(R)-2-chloropropanoic acid+NaHS→(R)-2-mercaptopropanoic acid+NaCl

Another method involves the reduction of ®-2-mercaptoacetone using sodium borohydride (NaBH4) in an aqueous solution.

Industrial Production Methods: Industrial production of ®-2-mercaptopropanoic acid typically involves the biocatalytic reduction of ®-2-mercaptoacetone using specific enzymes. This method is preferred due to its high enantioselectivity and environmentally friendly nature.

Types of Reactions:

Oxidation: ®-2-Mercaptopropanoic acid can undergo oxidation to form ®-2-sulfinopropanoic acid or ®-2-sulfonopropanoic acid, depending on the oxidizing agent and conditions used.

Reduction: The compound can be reduced to ®-2-hydroxypropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiol group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: ®-2-sulfinopropanoic acid, ®-2-sulfonopropanoic acid.

Reduction: ®-2-hydroxypropanoic acid.

Substitution: Various substituted propanoic acids depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Inhibition of Enzymes

(R)-2-mercaptopropanoic acid acts as an inhibitor of several enzymes, notably β-ketoacyl-acyl carrier protein synthase A (KasA), which is crucial in the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition can potentially lead to new therapeutic strategies against tuberculosis .

1.2 Synthesis of Peptides

The compound is utilized in peptide synthesis, particularly in the formation of thioesters, which are essential intermediates in native chemical ligation (NCL) processes. Studies have shown that this compound can facilitate the fragmentation of proteins at cysteine residues, allowing for more efficient peptide synthesis .

Pharmaceutical Applications

2.1 Drug Development

this compound has been explored for its potential in drug formulation due to its ability to modulate biological activity through thiol-disulfide exchange reactions. Its role as a reducing agent makes it valuable in the stabilization of pharmaceutical compounds .

2.2 Hair Treatments

In cosmetic chemistry, this compound is employed as a keratin-reducing agent in permanent hair deformation products. Its application allows for effective hair styling while minimizing unpleasant odors typically associated with traditional reducing agents .

Material Science Applications

3.1 Electrocatalysis

Recent studies have indicated that this compound can act as a ligand and reducing agent in electrocatalytic processes. It has been shown to facilitate the cleavage of C-S bonds in metal complexes, which could lead to advancements in catalysis and materials development .

3.2 Water Treatment

Research has demonstrated the effectiveness of this compound when incorporated into hydrous zirconium oxide matrices for the removal of heavy metals such as lead from water samples. This application underscores its utility in environmental remediation efforts .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ®-2-mercaptopropanoic acid involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the compound can chelate heavy metals, forming stable complexes that are excreted from the body.

Comparación Con Compuestos Similares

(S)-2-Mercaptopropanoic acid: The enantiomer of ®-2-mercaptopropanoic acid with similar chemical properties but different biological activities.

Cysteine: An amino acid with a thiol group, similar in structure but with an amino group instead of a carboxylic acid group.

3-Mercaptopropanoic acid: A structural isomer with the thiol group on the third carbon instead of the second.

Uniqueness: ®-2-Mercaptopropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activities and enantioselective properties in chemical reactions. Its ability to act as both an antioxidant and a chelating agent makes it valuable in various scientific and industrial applications.

Actividad Biológica

(R)-2-mercaptopropanoic acid, also known as thiolactic acid, is a sulfur-containing organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C₃H₆O₂S and is characterized by a thiol group (-SH) attached to a propanoic acid backbone. This structure contributes to its reactivity and interaction with biological systems. The compound exhibits both acidic and nucleophilic properties, making it versatile in various chemical reactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study involving the synthesis of thiazolidinone derivatives from this compound showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compounds synthesized displayed activity comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Concentration (mg) | Activity Against |

|---|---|---|

| 5a | 10 | Bacillus subtilis |

| 5b | 10 | Staphylococcus aureus |

| 5c | 100 | Pseudomonas aeruginosa |

| 5d | 10 | Candida albicans |

2. Antitubercular Activity

In addition to its antibacterial properties, this compound derivatives have shown antitubercular activity. Specific compounds derived from this acid were tested against the human strain Mycobacterium tuberculosis H37Rv and demonstrated significant inhibition at concentrations as low as 10 mg .

3. Cytotoxicity and Cancer Research

Recent studies have explored the use of this compound in nanotechnology for cancer treatment. For instance, mercaptopropionic acid-capped quantum dots have been developed for targeted delivery in cancer therapy. These quantum dots exhibited strong affinity for cell nuclei and could be utilized for imaging and therapeutic applications in cancer cells such as SKOV3 and HeLa .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Antioxidant Properties : The thiol group in this compound acts as a reducing agent, which can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.

- Enzyme Inhibition : Compounds derived from this compound may inhibit specific enzymes involved in bacterial metabolism or tumor growth, contributing to their antimicrobial and anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of thiazolidinone derivatives synthesized from this compound were evaluated for their antimicrobial efficacy. The study found that certain derivatives exhibited enhanced activity against resistant bacterial strains compared to conventional antibiotics, highlighting the potential for developing new antimicrobial agents from this compound .

Case Study 2: Cancer Nanotechnology

In a notable study on cancer treatment, researchers utilized mercaptopropionic acid-capped quantum dots for targeted drug delivery. The findings revealed that these nanoparticles significantly improved the localization of therapeutic agents within tumor cells, demonstrating the potential application of this compound in advanced cancer therapies .

Propiedades

IUPAC Name |

(2R)-2-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNLUUOXGOOLSP-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427592 | |

| Record name | (2R)-2-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33178-96-0 | |

| Record name | (2R)-2-Mercaptopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.